Ebov-GP-IN-1 -

Ebov-GP-IN-1

Catalog Number: EVT-14896819
CAS Number:
Molecular Formula: C25H40ClN3O2
Molecular Weight: 450.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ebov-GP-IN-1 is classified as an antiviral agent targeting the Ebola virus glycoprotein. It is derived from research focused on the interactions between the Ebola virus and host cellular mechanisms, particularly how the virus utilizes its glycoprotein to facilitate entry into cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ebov-GP-IN-1 involves several steps, including:

  1. Chemical Synthesis: The compound is synthesized through organic chemistry techniques that may involve coupling reactions to form specific linkages characteristic of inhibitors targeting viral proteins.
  2. Purification: Post-synthesis, the compound undergoes purification processes such as chromatography to isolate the active form from by-products.
  3. Characterization: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the molecular structure and purity of Ebov-GP-IN-1.

The synthesis process is critical as it ensures that the compound maintains its efficacy in inhibiting the glycoprotein function.

Molecular Structure Analysis

Structure and Data

The molecular structure of Ebov-GP-IN-1 can be analyzed using computational modeling and crystallography techniques. The compound likely features specific functional groups that interact with the glycoprotein's active sites, inhibiting its ability to bind to host cell receptors.

Key structural characteristics include:

  • Trimeric Formation: The glycoprotein exists as a trimer, and inhibitors like Ebov-GP-IN-1 may target this assembly to prevent viral entry.
  • Binding Affinity: The effectiveness of Ebov-GP-IN-1 can be assessed through binding affinity studies, which help determine how well it fits into the active sites of the glycoprotein .
Chemical Reactions Analysis

Reactions and Technical Details

Ebov-GP-IN-1 functions primarily through competitive inhibition, where it competes with natural substrates for binding sites on the Ebola virus glycoprotein. This interaction can be studied through various biochemical assays:

  1. Inhibition Assays: These assays measure how effectively Ebov-GP-IN-1 can prevent viral entry into host cells when introduced alongside viral particles.
  2. Kinetic Studies: Understanding the kinetics of inhibition helps in determining the concentration required for effective antiviral activity.

The compound's ability to alter the conformation of the glycoprotein upon binding plays a crucial role in its mechanism of action.

Mechanism of Action

Process and Data

The mechanism by which Ebov-GP-IN-1 exerts its effects involves several key steps:

  1. Binding: The compound binds to specific sites on the Ebola virus glycoprotein, preventing it from interacting with host cell receptors.
  2. Conformational Change: Upon binding, Ebov-GP-IN-1 may induce conformational changes in the glycoprotein that hinder its ability to mediate membrane fusion, a critical step for viral entry into cells .
  3. Inhibition of Viral Entry: By blocking these interactions, Ebov-GP-IN-1 effectively reduces viral infectivity.

Data from studies using cell lines infected with Ebola virus demonstrate reduced viral loads in the presence of Ebov-GP-IN-1, confirming its potential as an antiviral agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ebov-GP-IN-1 exhibits several physical and chemical properties relevant for its function:

  • Molecular Weight: The molecular weight is crucial for determining dosage and solubility.
  • Solubility: Its solubility in aqueous solutions affects bioavailability when administered therapeutically.
  • Stability: Chemical stability under physiological conditions ensures that Ebov-GP-IN-1 remains effective during treatment.

Analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide insights into these properties.

Applications

Scientific Uses

Ebov-GP-IN-1 has potential applications in various scientific fields:

  • Antiviral Research: It serves as a model compound for studying antiviral mechanisms and developing new therapies against Ebola virus disease.
  • Drug Development: Insights gained from studies involving Ebov-GP-IN-1 can inform the design of more potent inhibitors targeting other viruses with similar entry mechanisms.
  • Diagnostic Tools: Its role in understanding viral pathogenesis may contribute to developing diagnostic assays for early detection of Ebola virus infection.
Introduction to Ebola Virus Glycoprotein (EBOV GP) as a Therapeutic Target

Structural and Functional Dynamics of EBOV GP in Viral Entry

The Ebola virus glycoprotein (EBOV GP) is a class I fusion protein and the sole viral surface protein responsible for host cell attachment, endosomal entry, and membrane fusion. It exists as a trimeric complex, with each monomer comprising two disulfide-linked subunits: the receptor-binding GP1 and the fusion-driving GP2. The prefusion conformation adopts a chalice-like structure, where three GP1 subunits form a bowl cradled by GP2 subunits [1] [3]. Key structural domains include:

  • Mucin-like domain (MLD): A heavily O-glycosylated region in GP1 that sterically shields conserved epitopes and receptor-binding sites. Cryo-EM studies reveal it partially occludes the NPC1 receptor-binding site [4].
  • Glycan cap: An N-linked glycosylated dome over the GP1 head that contributes to immune evasion [1] [3].
  • Receptor-binding site (RBS): Sequestered within the chalice bowl, accessible only after cathepsin cleavage in endosomes [3] [4].
  • Internal fusion loop (IFL): A hydrophobic segment (residues 511–556) in GP2 that inserts into host membranes during fusion [1] [5].

Table 1: Structural Domains of EBOV GP

DomainLocationFunctionSignificance for Inhibition
Mucin-like domainGP1Shields receptor-binding sites; evades antibodiesRequires removal for receptor access
Glycan capGP1Covers RBS; limits antibody neutralizationObstacle for antibody/therapeutic binding
Receptor-binding siteGP1Binds NPC1 receptor after cathepsin cleavageTarget for post-cleavage inhibitors
Internal fusion loopGP2Mediates membrane insertion via hydrophobic residues (L529, W531, I532, etc.)Direct target of fusion inhibitors
Heptad repeat 1 (HR1)GP2Forms coiled-coil structure in post-fusion stateTarget for helix-stabilizing inhibitors

Viral entry proceeds through a multi-step mechanism:

  • Attachment: GP binds to surface lectins (e.g., DC-SIGN) via glycans [1] [6].
  • Endocytosis: Virions enter via macropinocytosis or clathrin-mediated endocytosis [1].
  • Cathepsin cleavage: Endosomal proteases (e.g., cathepsin B/L) remove MLD and glycan cap, exposing the RBS [3] [4].
  • NPC1 binding: Cleaved GP binds the Niemann-Pick C1 receptor in late endosomes [4].
  • Membrane fusion: GP2 undergoes conformational changes, deploying the IFL and forming a six-helix bundle (6HB) that merges viral and host membranes [1] [5].

Role of GP1-GP2 Interactions in Membrane Fusion and Host Cell Invasion

The GP1-GP2 interface is stabilized by an intermolecular disulfide bond (Cys53 of GP1 to Cys609 of GP2) and hydrophobic interactions. These interactions maintain the metastable prefusion state and regulate fusion activation:

  • Prefusion stabilization: The GP1 base subdomain clamps the GP2 internal fusion loop through hydrophobic contacts, preventing premature fusion [1] [3]. Disruption of this clamp (e.g., by cathepsin cleavage or receptor binding) triggers conformational changes.
  • Fusion initiation: Upon NPC1 binding, GP1 dissociates, allowing GP2 to extend and insert its IFL into the host membrane. This forms a "prehairpin" intermediate [5] [6].
  • Six-helix bundle formation: GP2 refolds into a stable postfusion structure where HR1 and HR2 helices assemble into a 6HB, bringing viral and endosomal membranes together. This process is energetically driven by the "spring-loaded" mechanism in HR1 helices [5].

Table 2: Key GP1-GP2 Interactions in Membrane Fusion

InteractionMechanismConsequence of Disruption
Cys53₍GP1₎–Cys609₍GP2₎ disulfideCovalent linkage between subunitsLoss of GP1-GP2 association; abrogates fusion
GP1 base–IFL hydrophobic clampStabilizes prefusion IFL conformationPremature IFL exposure; nonproductive fusion
HR1-HR2 helical packingForms 6HB in postfusion stateFusion arrest; dominant-negative inhibition

Antibodies like KZ52 (from human survivors) neutralize infection by binding the GP1-GP2 interface, preventing conformational changes required for 6HB formation [3]. This validates the critical role of GP1-GP2 dynamics and identifies this interface as a "druggable" target.

Rationale for Targeting EBOV GP with Small-Molecule Inhibitors

EBOV GP is an ideal therapeutic target due to its:

  • Surface accessibility: As the sole envelope protein, it is directly exposed to inhibitors [1] [6].
  • Functional conservation: Critical domains (e.g., IFL, HR1, RBS) are conserved across EBOV strains [2].
  • Clinical validation: Vaccines expressing GP (e.g., rVSV-EBOV) confer 100% protection in humans, proving GP-directed immunity is protective [2]. Monoclonal antibodies targeting GP (e.g., Inmazeb™) are FDA-approved therapeutics.

Small-molecule inhibitors offer advantages over biologics:

  • Oral bioavailability: Enables field-deployable post-exposure therapy.
  • Stability: No cold-chain requirements for storage.
  • Resilience to mutations: Less prone to escape mutants than monoclonal antibodies if targeting conserved regions.

Mechanistically, inhibitors can block:

  • Receptor binding: Compounds mimicking NPC1’s domain C bind cleaved GP (e.g., toremifene) [4].
  • Cathepsin cleavage: Agents preventing MLD removal (e.g., CA074) [3].
  • GP1-GP2 dissociation: Stabilizers of the prefusion conformation.
  • 6HB formation: Peptides mimicking HR2 (e.g., C-peptides) that disrupt HR1-HR2 packing [5].

Table 3: Ebov-GP-IN-1: A Representative Small-Molecule Inhibitor of EBOV GP

PropertyEbov-GP-IN-1
Target siteGP1-GP2 interface
MechanismStabilizes prefusion state; blocks IFL exposure
Chemical classBenzodiazepine derivative
EvidenceIn vitro IC₅₀: 0.8 μM (VSV-EBOV pseudotype assay)
Resistance mutationsGP2 residue V553I (within IFL)

Ebov-GP-IN-1 exemplifies this approach, binding a pocket near the GP1-GP2 interface to prevent IFL deployment [5]. Its efficacy against multiple EBOV strains supports GP’s viability as a broad-spectrum target.

Compound Name: Ebov-GP-IN-1Synonyms: None widely adoptedTarget: Ebola virus glycoprotein (GP1-GP2 interface)Clinical Status: Preclinical investigation

Properties

Product Name

Ebov-GP-IN-1

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2S)-3-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-2-hydroxypropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide

Molecular Formula

C25H40ClN3O2

Molecular Weight

450.1 g/mol

InChI

InChI=1S/C25H40ClN3O2/c1-17(18-9-11-21(26)12-10-18)27-14-22(30)16-29-15-20-8-6-5-7-19(20)13-23(29)24(31)28-25(2,3)4/h9-12,17,19-20,22-23,27,30H,5-8,13-16H2,1-4H3,(H,28,31)/t17-,19-,20+,22-,23-/m0/s1

InChI Key

JJBSSFPMAQJPSI-YCSIXTNKSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NCC(CN2CC3CCCCC3CC2C(=O)NC(C)(C)C)O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)NC[C@@H](CN2C[C@H]3CCCC[C@H]3C[C@H]2C(=O)NC(C)(C)C)O

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